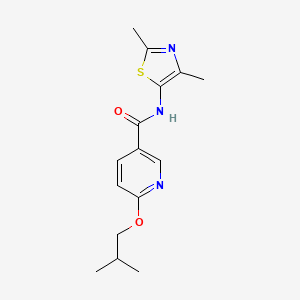
1-Cyclopropylbutan-2-one
描述
1-Cyclopropylbutan-2-one is a cyclic ketone characterized by a cyclopropyl group attached to the second carbon atom of the butanone chain.
准备方法
Synthetic Routes and Reaction Conditions: 1-Cyclopropylbutan-2-one can be synthesized through various methods, including the [2 + 2] cycloaddition reaction, which is a primary and commonly used method for synthesizing cyclobutanes . This reaction involves the combination of two alkenes or an alkene and an alkyne to form a cyclobutane ring. The reaction conditions typically involve the use of a catalyst, such as a transition metal complex, and can be carried out under mild to moderate temperatures and pressures.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions: 1-Cyclopropylbutan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form carboxylic acids or other oxidized products.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: Substitution reactions can occur at the cyclopropyl ring or the carbonyl group, using reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-Cyclopropylbutan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1-Cyclopropylbutan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of specific products. The cyclopropyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.
相似化合物的比较
1-Cyclopropylbutan-2-one can be compared with other similar compounds, such as cyclopropyl ketones and cyclobutanes. These compounds share structural similarities but may differ in their reactivity and applications. For example:
Cyclopropyl ketones: These compounds have a cyclopropyl group attached to a carbonyl group, similar to this compound, but may have different chain lengths or substituents.
Cyclobutanes: These compounds contain a four-membered ring and may exhibit different chemical properties and reactivity compared to cyclopropyl ketones
属性
IUPAC Name |
1-cyclopropylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-7(8)5-6-3-4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBXRPMPOBUVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604419 | |
| Record name | 1-Cyclopropylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14113-91-8 | |
| Record name | 1-Cyclopropylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1652147.png)
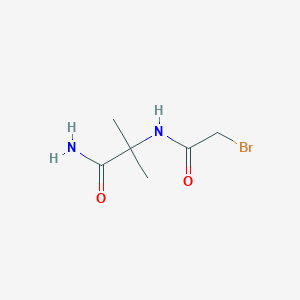
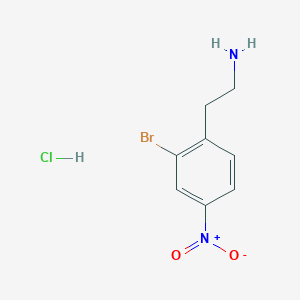
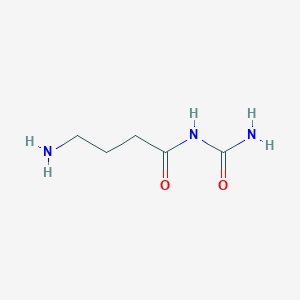
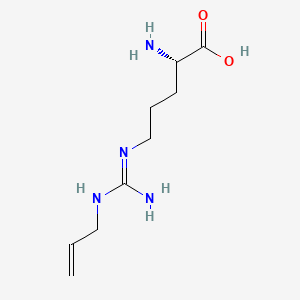
![4-methyl-2-(2-oxopiperidin-1-yl)-N-[2-(piperidin-1-yl)ethyl]pentanamide](/img/structure/B1652155.png)
![4-[4-(6-chloropyrimidin-4-yl)piperazine-1-carbonyl]-1-methyl-1H-indole](/img/structure/B1652156.png)
![N-(2-cyanoethyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-2-yl}-N-(3,3,3-trifluoropropyl)acetamide](/img/structure/B1652158.png)
![2-methyl-N-[4-({[4-(piperidine-1-carbonyl)-1,2,5-oxadiazol-3-yl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B1652160.png)
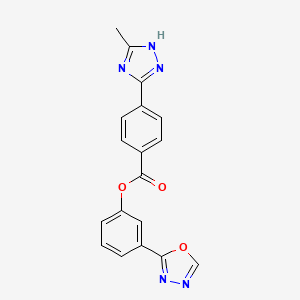
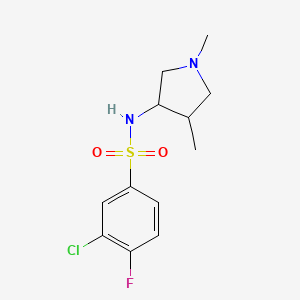
![4-methyl-2-(5-methylfuran-2-yl)-N-[(2-methylpyrimidin-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B1652163.png)
![2-{4-methyl-octahydropyrrolo[3,4-b]morpholin-6-yl}-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B1652165.png)
